



# A Step-by-Step Guide to Performing a NanoBRET™ Ternary Complex Assay

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Compound of Interest

Thalidomide-5-O-C4-NH2
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for performing a NanoBRET™ (Bioluminescence Resonance Energy Transfer) ternary complex assay, a powerful live-cell method for studying the formation of ternary complexes. This technique is particularly valuable in the development of proteolysis-targeting chimeras (PROTACs) and molecular glues, enabling the quantitative analysis of a small molecule's ability to induce the proximity of a target protein and an E3 ubiquitin ligase.

## Principle of the NanoBRET™ Ternary Complex Assay

The NanoBRET™ assay is a proximity-based assay that measures the energy transfer from a bioluminescent donor to a fluorescent acceptor.[1] In the context of a ternary complex assay, a target protein is genetically fused to a bright, blue-shifted NanoLuc® luciferase (the donor), and an E3 ligase component (e.g., VHL or CRBN) is fused to a HaloTag® protein (the acceptor).[2] [3] In the absence of a molecule that induces their interaction, the donor and acceptor are not in close enough proximity for significant energy transfer to occur.

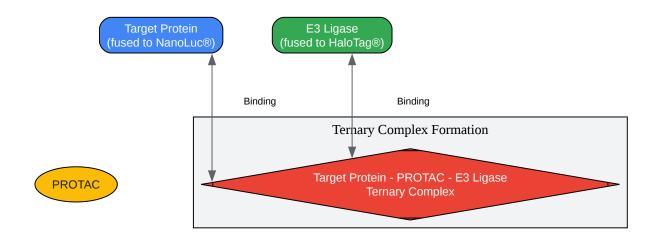
Upon the introduction of a PROTAC or molecular glue, a ternary complex is formed, bringing the NanoLuc® donor and the HaloTag® acceptor within 10 nm of each other.[4] This proximity



allows for Bioluminescence Resonance Energy Transfer (BRET), where the energy from the NanoLuc® substrate reaction is transferred to the fluorescent ligand bound to the HaloTag®, resulting in a detectable fluorescent signal at a specific wavelength.[2][5] The magnitude of this BRET signal is directly proportional to the amount of ternary complex formed.[2]

## **Visualization of the Signaling Pathway**

The formation of a PROTAC-induced ternary complex is a critical first step in targeted protein degradation. The following diagram illustrates this key event.



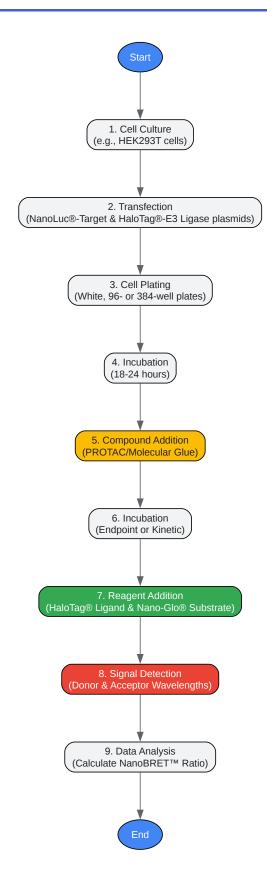
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Caption: PROTAC-mediated ternary complex formation.

## **Experimental Workflow**

A typical NanoBRET<sup>™</sup> ternary complex assay workflow involves cell preparation, transfection, compound treatment, and signal detection. The following diagram outlines the key steps.





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Caption: Overview of the NanoBRET™ ternary complex assay workflow.



## **Detailed Experimental Protocols**

This section provides a step-by-step protocol for performing a NanoBRET™ ternary complex assay using HEK293T cells.

#### Materials and Reagents:

- HEK293T cells
- Cell culture medium (e.g., DMEM) supplemented with 10% FBS
- Opti-MEM™ I Reduced Serum Medium
- Transfection reagent (e.g., FuGENE® HD)
- Plasmid DNA: NanoLuc®-fused target protein and HaloTag®-fused E3 ligase
- White, tissue culture-treated 96-well or 384-well assay plates
- PROTAC or molecular glue of interest
- MG132 (proteasome inhibitor, optional)
- HaloTag® NanoBRET® 618 Ligand
- Nano-Glo® Live Cell Substrate
- Luminometer with 460 nm and 618 nm filters

#### Protocol:

#### Day 1: Cell Transfection

- Cell Seeding: Seed HEK293T cells in a 10 cm dish at a density that will result in 80-90% confluency on the day of transfection.
- Transfection Complex Preparation:



- In a sterile tube, dilute 9 μg of total plasmid DNA into Opti-MEM™ to a final volume of 180 μL. A recommended starting ratio of NanoLuc®-target plasmid to HaloTag®-E3 ligase plasmid is 1:10 (e.g., 0.9 μg of donor plasmid and 8.1 μg of acceptor plasmid).
- Add 27 μL of FuGENE® HD Transfection Reagent to the diluted DNA.
- Mix gently by flicking the tube and incubate for 15-20 minutes at room temperature.
- Transfection: Add the transfection complex dropwise to the cells. Gently rock the plate to ensure even distribution.
- Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

#### Day 2: Cell Plating and Ligand Addition

- Cell Detachment: Gently detach the transfected cells using trypsin-EDTA.
- Cell Resuspension: Resuspend the cells in fresh culture medium.
- Ligand Addition: Add the HaloTag® NanoBRET® 618 Ligand to the cell suspension at a final concentration of 100 nM.
- Cell Plating: Seed the cells into a white assay plate at a density of 2 x 10<sup>4</sup> cells per well in 100  $\mu$ L for a 96-well plate or 4 x 10<sup>3</sup> cells per well in 40  $\mu$ L for a 384-well plate.[6]
- Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.[6]

#### Day 3: Compound Treatment and Signal Detection

- (Optional) Proteasome Inhibitor Treatment: To distinguish between ternary complex formation and subsequent protein degradation, you can pre-treat the cells with a proteasome inhibitor like MG132 (e.g., 10 μM) for 2-4 hours.[7]
- Compound Addition: Prepare serial dilutions of your PROTAC or molecular glue in Opti-MEM™. Add the desired concentrations to the cells. Include a vehicle control (e.g., DMSO).
- Incubation:



- Endpoint Assay: Incubate for a predetermined time (e.g., 2-4 hours) at 37°C.
- Kinetic Assay: Proceed immediately to signal detection to monitor the BRET signal in realtime.
- Substrate Addition: Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions. A common final concentration is 20 μM.[8] Add the substrate to each well.
- Signal Measurement:
  - Incubate the plate at room temperature for 10-15 minutes to allow the signal to stabilize.
  - Measure the donor emission at 460 nm and the acceptor emission at 618 nm using a luminometer.

## **Data Presentation and Analysis**

Quantitative data from the NanoBRET™ assay should be summarized for clear interpretation and comparison.

#### Data Analysis:

- Calculate the NanoBRET™ Ratio: For each well, divide the acceptor signal (618 nm) by the donor signal (460 nm).[7]
  - NanoBRET™ Ratio = Acceptor Signal / Donor Signal
- Convert to milliBRET Units (mBU): Multiply the NanoBRET™ ratio by 1000.[9]
  - o mBU = NanoBRET™ Ratio \* 1000
- Background Correction: Subtract the mean mBU value of the "no-ligand" control wells from all experimental mBU values.[10]
- Dose-Response Curves: Plot the corrected mBU values against the logarithm of the compound concentration. Fit the data using a four-parameter logistic regression model to determine the EC50 (half-maximal effective concentration) and Bmax (maximum signal).[7]



#### **Example Data Tables:**

Table 1: Raw Data and NanoBRET™ Ratio Calculation

Well	Compound Conc. (µM)	Donor Signal (460 nm)	Acceptor Signal (618 nm)	NanoBRET ™ Ratio	mBU
1	0 (Vehicle)	500,000	25,000	0.050	50
2	0.1	480,000	120,000	0.250	250
3	1	450,000	450,000	1.000	1000
4	10	420,000	504,000	1.200	1200
5	No Ligand Control	510,000	10,200	0.020	20

Table 2: Summary of Dose-Response Analysis

Compound	EC50 (μM)	Bmax (mBU)	R²
PROTAC A	0.52	1150	0.992
PROTAC B	2.1	850	0.985
Negative Control	> 100	N/A	N/A

## **Controls for a Robust Assay**

To ensure the reliability of your NanoBRET™ data, it is crucial to include appropriate controls.

- Negative Controls:
  - No-Ligand Control: Cells transfected with both donor and acceptor plasmids but not treated with the HaloTag® ligand. This control is essential for background correction.[11]
  - Unfused HaloTag® Control: Cells transfected with the NanoLuc®-target plasmid and a plasmid encoding an unfused HaloTag® protein. This helps to assess the specificity of the



interaction.

- Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO)
  used to dissolve the test compounds.
- Positive Controls:
  - Known Interacting Pair: Use a well-characterized PROTAC and its corresponding target and E3 ligase (e.g., BRD4 with MZ1 or dBET6).[1]
  - NanoLuc®-HaloTag® Fusion Protein: A plasmid encoding a fusion protein of NanoLuc® and HaloTag® can be used as a positive control for BRET signal generation.[12]

By following this comprehensive guide, researchers can effectively perform and analyze NanoBRET™ ternary complex assays to accelerate the discovery and development of novel therapeutics.

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